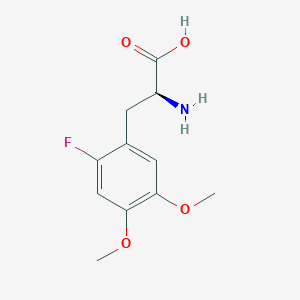
4,5-Dimethoxy-6-Fluoro L-DOPA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-6-Fluoro L-DOPA is a synthetic derivative of L-DOPA, a precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in medical imaging and treatment of neurological disorders. The addition of methoxy and fluoro groups to the L-DOPA molecule enhances its properties, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-6-Fluoro L-DOPA typically involves multiple steps. One common method includes the nucleophilic substitution of a nitro group with a fluorine atom, followed by the introduction of methoxy groups. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves automated synthesis processes to ensure consistency and scalability. The use of commercial disposable cassettes and automated modules has been reported to streamline the production process, making it feasible for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethoxy-6-Fluoro L-DOPA undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like meta-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dimethyl sulfoxide (DMSO) and methanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroxy derivatives, which can be further utilized in different scientific applications.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-6-Fluoro L-DOPA has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter pathways and brain function.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-6-Fluoro L-DOPA involves its conversion to dopamine in the brain. The compound crosses the blood-brain barrier and is decarboxylated by aromatic amino acid decarboxylase to form dopamine. This process helps in replenishing dopamine levels in patients with neurological disorders, thereby alleviating symptoms .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro L-DOPA: Similar in structure but lacks the methoxy groups, making it less effective in certain applications.
3,4-Dihydroxy-6-Fluoro L-Phenylalanine: Another derivative used in PET imaging but with different pharmacokinetic properties.
L-DOPA: The parent compound, widely used in the treatment of Parkinson’s disease but with different efficacy and side effects.
Uniqueness
4,5-Dimethoxy-6-Fluoro L-DOPA stands out due to its enhanced ability to cross the blood-brain barrier and its improved stability, making it more effective in medical imaging and treatment applications.
Propiedades
Fórmula molecular |
C11H14FNO4 |
|---|---|
Peso molecular |
243.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15)/t8-/m0/s1 |
Clave InChI |
DFOGJHFCUVXMFI-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)F)OC |
SMILES canónico |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
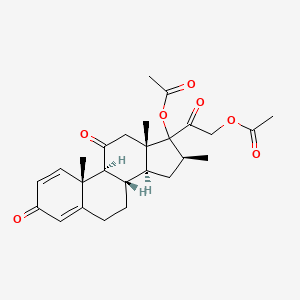
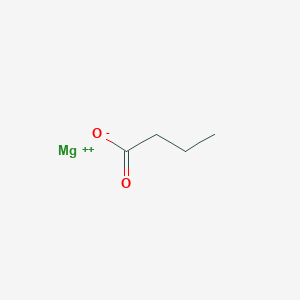
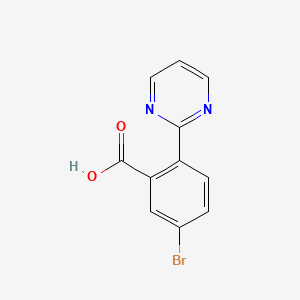
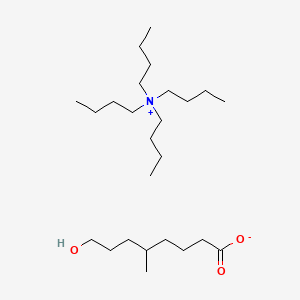
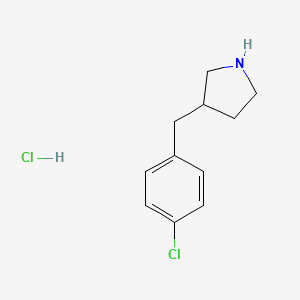


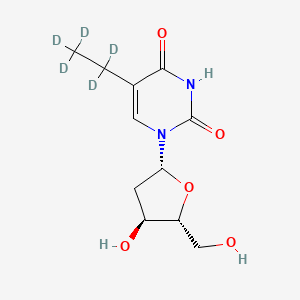
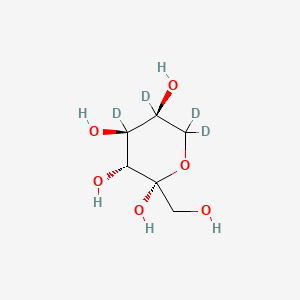
butanedioic acid](/img/structure/B13849820.png)

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
